Syringaldazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

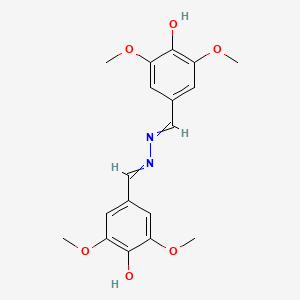

4-[[(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKTHNUMGKMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864505 | |

| Record name | 4,4'-(Hydrazinediylidenedimethanylylidene)bis(2,6-dimethoxyphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14414-32-5 | |

| Record name | Syringaldazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14414-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringaldazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014414325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzaldehyde azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Syringaldazine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldazine, systematically named 4-[[(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol, is a phenolic organic compound widely recognized for its application as a chromogenic indicator in various biochemical assays.[1][2] Its distinct color change upon enzymatic oxidation makes it an invaluable tool, particularly for the detection and quantification of laccase and peroxidase activity.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of this compound, with a focus on its use in enzymatic assays.

Chemical Structure and Properties

This compound is a symmetrical azine derivative of syringaldehyde. The molecule consists of two 4-hydroxy-3,5-dimethoxyphenyl units linked by a hydrazine-1,2-diylidenedimethylylidene bridge.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 14414-32-5 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₀N₂O₆ | [1][2][3][4] |

| Molecular Weight | 360.36 g/mol | [1][3][4] |

| Appearance | Off-white to yellow powder or crystals | [4] |

| Melting Point | 208–211 °C | [4] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [4] |

| Solubility | Soluble in DMF, DMSO, and ethanol | [5] |

| Storage Conditions | 2–8 °C, protected from light and moisture | [5] |

Spectroscopic Data

The utility of this compound in enzymatic assays is based on the strong absorbance of its oxidized product.

| Parameter | Value | Wavelength (λ) | References |

| Molar Absorptivity (ε) of Oxidized Product | 65,000 M⁻¹ cm⁻¹ | 525 nm | [6][7][8] |

| Maximum Absorbance (λₘₐₓ) of Oxidized Product | - | 530 nm | [9][10] |

Application in Laccase and Peroxidase Assays

This compound is a highly specific substrate for phenol-oxidizing enzymes, most notably laccase and peroxidase.[5] The enzymatic oxidation of the colorless or pale yellow this compound yields a brightly colored quinone methide product, allowing for a simple and sensitive colorimetric assay.[5][10]

The reaction is as follows: this compound (colorless/pale yellow) + O₂ ---(Laccase/Peroxidase)---> Oxidized this compound (purple) + 2H₂O

This reaction forms the basis of a standard method for determining laccase activity in various samples, including fungal cultures, soil extracts, and purified enzyme preparations.[5]

Experimental Protocol: Spectrophotometric Laccase Activity Assay

This protocol provides a standardized method for determining laccase activity using this compound.

Reagent Preparation

-

Potassium Phosphate Buffer (100 mM, pH 6.5 at 30°C):

-

Dissolve an appropriate amount of Potassium Phosphate, Monobasic (e.g., Sigma-Aldrich P-5379) in deionized water.

-

Adjust the pH to 6.5 at 30°C using 1 M KOH.

-

Bring to the final volume with deionized water.

-

-

This compound Stock Solution (e.g., 0.56 mM):

-

This compound Working Solution (e.g., 0.216 mM):

-

Laccase Enzyme Solution:

-

Immediately before use, prepare a solution containing an estimated 25-50 units/mL of Laccase in cold deionized water. The optimal concentration may need to be determined empirically.

-

Assay Procedure

The following workflow outlines the spectrophotometric measurement.

References

- 1. CAS 14414-32-5: Siringaldazina | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H20N2O6 | CID 84422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 14414-32-5 | Benchchem [benchchem.com]

- 6. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

An In-Depth Technical Guide to Syringaldazine for Researchers and Drug Development Professionals

Introduction

Syringaldazine, systematically named 4-hydroxy-3,5-dimethoxybenzaldehyde azine, is a phenolic compound widely utilized in biochemical and analytical assays. Its primary application lies in the spectrophotometric determination of laccase and peroxidase activity. This guide provides a comprehensive overview of this compound's molecular characteristics, synthesis, and its application in experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a symmetrical molecule formed from the condensation of two syringaldehyde molecules with one molecule of hydrazine. This structure is key to its function as a chromogenic substrate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₀N₂O₆ | [1][2][3] |

| Molecular Weight | 360.36 g/mol | [2][3][4][5][6] |

| Appearance | Off-white to yellow powder or crystals | [2] |

| Melting Point | 208 - 211 °C | [2] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

The utility of this compound in enzyme assays is based on the distinct spectral properties of its oxidized form. Upon enzymatic oxidation by laccase or peroxidase, this compound is converted to a quinone-type product, resulting in a significant color change that can be quantified.

| Spectroscopic Data | Wavelength/Wavenumber | Notes | Reference(s) |

| UV-Vis (Oxidized Form) | 525 - 530 nm | This absorbance maximum is used to quantify enzyme activity. | |

| Molar Extinction Coefficient (Oxidized Form) | 65,000 M⁻¹cm⁻¹ | At 525 nm. | |

| FT-IR (Pristine) | ~1602 cm⁻¹ | Attributed to ring stretching and N-N stretching vibrations. | [2] |

| FT-IR (Oxidized) | ~1623 cm⁻¹, ~1640 cm⁻¹ (shoulder) | Increase in intensity and appearance of a shoulder upon oxidation, indicative of C=O and C=C stretching in the quinone product. | [2] |

Solubility

Proper dissolution of this compound is critical for its use in aqueous buffer systems for enzyme assays. Due to its limited water solubility, organic co-solvents are typically required.

| Solvent | Solubility | Notes | Reference(s) |

| Water | Poorly soluble | ||

| Ethanol | Soluble | Dissolution may be slow and can be aided by gentle warming or sonication. | |

| Methanol | Soluble | Used in some standard protocols for preparing stock solutions. | |

| Dimethylformamide (DMF) | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Highly soluble | Caution is advised as DMSO can quench radicals generated during the laccase reaction. |

Experimental Protocols

The following section details a standard experimental protocol for the determination of laccase activity using this compound.

Preparation of Reagents

-

Potassium Phosphate Buffer (100 mM, pH 6.5): Dissolve the appropriate amount of monobasic potassium phosphate in deionized water and adjust the pH to 6.5 at 30°C with 1 M potassium hydroxide.

-

This compound Stock Solution (0.216 mM): Dissolve the required amount of this compound in absolute methanol. This solution should be prepared fresh.

-

Laccase Enzyme Solution: Immediately before use, prepare a solution of the laccase enzyme in cold deionized water to achieve a concentration of 25-50 units/mL.

Laccase Activity Assay Protocol

This protocol is based on a continuous spectrophotometric rate determination.

-

Reaction Mixture Preparation: In a cuvette, pipette the following reagents:

-

2.20 mL of 100 mM Potassium Phosphate buffer (pH 6.5)

-

An appropriate volume of deionized water

-

An appropriate volume of the this compound stock solution to achieve a final concentration of 0.02 mM.

-

-

Equilibration: Equilibrate the reaction mixture to 30°C in a thermostatted spectrophotometer.

-

Initiation of Reaction: Add 0.50 mL of the laccase enzyme solution to the cuvette, mix by inversion, and immediately start monitoring the absorbance.

-

Data Acquisition: Record the increase in absorbance at 530 nm for approximately 10 minutes.

-

Calculation of Enzyme Activity: Determine the rate of change in absorbance per minute (ΔA₅₃₀/min) from the linear portion of the curve. One unit of laccase activity is defined as the amount of enzyme that produces a ΔA₅₃₀ of 0.001 per minute under these conditions.

The enzymatic reaction of laccase with this compound can be visualized as a simple workflow.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Syringaldazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldazine, also known as 4-Hydroxy-3,5-dimethoxybenzaldehyde azine, is a versatile chemical compound widely utilized in biochemistry and analytical chemistry.[1] Its primary application lies in the spectrophotometric determination of laccase and peroxidase activity.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its use, and visual representations of its reaction pathways and experimental workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are essential for its proper handling, storage, and application in experimental settings.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | 3,5-Dimethoxy-4-hydroxybenzalazine, 4-Hydroxy-3,5-dimethoxybenzaldehyde azine | [1][2] |

| CAS Number | 14414-32-5 | [2] |

| Molecular Formula | C₁₈H₂₀N₂O₆ | [2][3] |

| Molecular Weight | 360.36 g/mol | [2][3] |

| Appearance | Off-white to yellow powder or crystals | [2] |

| Melting Point | 208 - 211 °C | [2] |

| Storage Conditions | 2-8 °C, protect from light | [2] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Reference(s) |

| Water | Poorly soluble (21.06 mg/L at 25°C) | The low aqueous solubility necessitates the use of organic co-solvents for stock solutions. | [4] |

| Ethanol | Soluble | Dissolution may be slow and can be aided by sonication or gentle warming. | [5] |

| Methanol | Soluble | Commonly used for preparing stock solutions for enzymatic assays. | |

| Dimethylformamide (DMF) | Soluble | Described as "soluble, slightly hazy". | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | While an effective solvent, it may interfere with laccase activity by quenching radicals. | [5] |

Table 3: Spectral Properties of this compound

The most significant spectral property of this compound is the strong absorbance of its oxidized form, which is the basis for its use in enzyme assays.

| Property | Value | Notes | Reference(s) |

| Molar Extinction Coefficient (ε) | 65,000 M⁻¹ cm⁻¹ | For the oxidized product, tetramethoxy-azo-bis(methylene quinone). | [8][9] |

| Wavelength of Max. Absorption (λmax) | 525 - 530 nm | This is the wavelength used to monitor the enzymatic oxidation of this compound. | [8][9][10] |

Experimental Protocols

This compound is the preferred substrate for the specific detection of laccase activity. The following protocol outlines a standard method for a continuous spectrophotometric rate determination assay.

Laccase Activity Assay

Principle: Laccase enzymes catalyze the oxidation of this compound in the presence of molecular oxygen to yield a colored product, tetramethoxy-azo-bis(methylene quinone).[11] The rate of this reaction is determined by monitoring the increase in absorbance at 530 nm.

Reaction Scheme: this compound (colorless) + O₂ ---(Laccase)--> Oxidized this compound (colored) + 2H₂O

Materials and Reagents:

-

Buffer: 100 mM Potassium Phosphate buffer, pH 6.5 at 30 °C.

-

Substrate Solution: 0.216 mM this compound in absolute methanol. (Note: Due to poor water solubility, this compound is first dissolved in an organic solvent).

-

Enzyme Solution: A solution of laccase in cold deionized water, diluted to an appropriate concentration (e.g., 25-50 units/mL).

-

Spectrophotometer: Capable of measuring absorbance at 530 nm and maintaining a constant temperature (30 °C).

-

Cuvettes: 1 cm path length.

Procedure:

-

Reagent Preparation: Prepare all solutions as described above. The this compound solution should be prepared fresh and protected from light.

-

Assay Mixture Preparation: In a 3 mL cuvette, pipette the following reagents:

-

2.20 mL of 100 mM Potassium Phosphate buffer.

-

0.50 mL of Laccase Enzyme Solution.

-

-

Blank Preparation: In a separate cuvette, prepare a blank by pipetting:

-

2.20 mL of 100 mM Potassium Phosphate buffer.

-

0.50 mL of deionized water (in place of the enzyme solution).

-

-

Equilibration: Incubate both cuvettes in the spectrophotometer at 30 °C for 5-10 minutes to reach thermal equilibrium.

-

Reaction Initiation: To each cuvette, add 0.30 mL of the 0.216 mM this compound solution. Mix thoroughly by inversion.

-

Data Acquisition: Immediately begin recording the absorbance at 530 nm every 15-30 seconds for approximately 5-10 minutes.

-

Calculation of Activity:

-

Determine the rate of absorbance increase per minute (ΔA₅₃₀/min) from the linear portion of the curve for both the test and blank samples.

-

Subtract the rate of the blank from the test sample to correct for any non-enzymatic oxidation.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (Units/mL) = (ΔA₅₃₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

-

Where:

-

Total Volume = 3.0 mL

-

ε (Molar Extinction Coefficient) = 65,000 M⁻¹cm⁻¹

-

Path Length = 1 cm

-

Enzyme Volume = 0.5 mL

-

-

-

One unit of laccase activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of this compound per minute under the specified conditions.[9]

-

Mandatory Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the laccase-catalyzed oxidation of this compound.

Caption: Laccase-catalyzed oxidation of this compound.

Experimental Workflow for Laccase Assay

This flowchart details the step-by-step process for determining laccase activity using a spectrophotometric assay.

Caption: Workflow for the this compound-based laccase assay.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C18H20N2O6 | CID 84422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubility - is this compound soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound indicatorforlaccaseandperoxidaseactivity 14414-32-5 [sigmaaldrich.com]

- 7. indicator for laccase and peroxidase activity, ≥98% (TLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 14414-32-5 | Benchchem [benchchem.com]

- 9. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fao.org [fao.org]

An In-depth Technical Guide to the Mechanism of Syringaldazine Oxidation by Laccase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water. One of the most common and specific substrates used for the characterization of laccase activity is syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine). The oxidation of this compound by laccase is a complex process involving a series of one-electron transfer steps, the formation of radical intermediates, and subsequent chemical reactions. This guide provides a comprehensive overview of the core mechanism of this compound oxidation by laccase, including the enzymatic catalytic cycle, the detailed reaction pathway of this compound, quantitative kinetic data, and detailed experimental protocols for the analysis of this reaction. This information is critical for researchers in enzymology, biotechnology, and drug development who utilize laccase-based systems.

The Laccase Catalytic Cycle: A Four-Electron Reduction of Oxygen

Laccases are remarkable enzymes that possess a unique active site containing four copper atoms, which are classified into three types based on their spectroscopic properties: Type 1 (T1), Type 2 (T2), and Type 3 (T3). The T2 and T3 copper centers form a trinuclear copper cluster (TNC) where the reduction of molecular oxygen occurs.

The catalytic cycle of laccase involves the following key steps:

-

Substrate Oxidation at the T1 Site: The reducing substrate, in this case, this compound, binds near the T1 copper site. The T1 copper, also known as the "blue" copper due to its intense absorption at around 600 nm, has a high redox potential, enabling it to accept one electron from the substrate. This initial oxidation generates a substrate radical and reduces the Cu(II) at the T1 site to Cu(I).

-

Intramolecular Electron Transfer: The electron is then transferred intramolecularly from the T1 site to the TNC, a distance of approximately 13 Å, via a conserved Cys-His pathway.

-

Sequential Oxidation of Substrate Molecules: This process is repeated three more times with three additional substrate molecules, resulting in the transfer of a total of four electrons to the laccase active site, fully reducing all four copper atoms to their Cu(I) state.

-

Oxygen Binding and Reduction at the TNC: A molecule of dioxygen binds to the fully reduced TNC. The four electrons stored in the copper centers are then used to reduce the bound oxygen to two molecules of water. This four-electron reduction is a key feature of laccases and avoids the release of reactive oxygen species.

-

Enzyme Regeneration: With the release of water, the enzyme returns to its fully oxidized resting state, ready to begin another catalytic cycle.

The Step-by-Step Mechanism of this compound Oxidation

The oxidation of this compound by laccase proceeds through a radical-mediated mechanism, leading to the formation of a stable, colored product, tetramethoxy-azo-bis-methylene quinone (TMAMQ).

Step 1: One-Electron Oxidation to a Phenoxyl Radical

The phenolic hydroxyl group of this compound is the site of the initial one-electron oxidation by the T1 copper center of laccase. This results in the formation of a phenoxyl radical intermediate.

Step 2: Radical Dimerization and Rearrangement

Two molecules of the this compound phenoxyl radical undergo a non-enzymatic dimerization. This is followed by a rearrangement and the loss of two protons to form the final product, TMAMQ. This product is a quinone-type compound with an intense purple color, exhibiting a maximum absorbance at 525-530 nm, which forms the basis for the widely used spectrophotometric assay for laccase activity. The stoichiometry of the reaction involves the oxidation of two molecules of this compound for every molecule of oxygen consumed.

Quantitative Data Presentation

The kinetic parameters for the oxidation of this compound by laccases from various fungal sources have been determined in numerous studies. A summary of these parameters provides a basis for comparing the efficiency of different laccases.

| Fungal Source | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Trametes versicolor | 5 - 15 | 500 - 1000 | 4.5 - 5.5 | 40 - 50 | [1][2] |

| Pleurotus ostreatus | 12 - 52 | 19 - 941 | 5.0 - 6.5 | 50 - 60 | [2] |

| Myceliophthora thermophila | 10 - 20 | 300 - 600 | 6.0 - 7.5 | 60 - 70 | [1] |

| Marasmius quercophilus | 7.1 | N/A | 4.5 | 75 | [3] |

| Didymocrea sp. | N/A | N/A | 8.0 | N/A | [4] |

| Trichaptum abietinum | N/A | N/A | 5.5 | N/A | [4] |

N/A: Data not available in the cited sources.

Experimental Protocols

Spectrophotometric Assay for Laccase Activity

This is the most common method for determining laccase activity using this compound.

Principle: The enzymatic oxidation of this compound to TMAMQ is monitored by measuring the increase in absorbance at 525 nm (ε = 65,000 M⁻¹ cm⁻¹).[3] One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute under the specified conditions.

Reagents:

-

Buffer: 0.1 M Sodium acetate buffer (pH 5.0) or another suitable buffer depending on the optimal pH of the laccase.

-

Substrate Stock Solution: 0.216 mM this compound in absolute methanol.[5] Store in a dark bottle at 4°C.

-

Enzyme Solution: A suitably diluted solution of laccase in cold buffer.

Procedure:

-

Pipette 2.8 mL of the buffer into a 3 mL cuvette.

-

Add 0.1 mL of the this compound stock solution and mix by inversion.

-

Place the cuvette in a spectrophotometer thermostatted at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding 0.1 mL of the enzyme solution and immediately start monitoring the absorbance at 525 nm for 5-10 minutes.

-

Record the linear rate of increase in absorbance (ΔA₅₂₅/min).

-

A blank reaction without the enzyme should be run to correct for any non-enzymatic oxidation of this compound.

Calculation of Enzyme Activity:

Activity (U/mL) = (ΔA₅₂₅/min - ΔA₅₂₅/min_blank) * V_total / (ε * V_enzyme * d)

Where:

-

ΔA₅₂₅/min is the rate of absorbance change per minute.

-

V_total is the total reaction volume (in mL).

-

ε is the molar extinction coefficient of TMAMQ (65,000 M⁻¹ cm⁻¹).

-

V_enzyme is the volume of the enzyme solution added (in mL).

-

d is the light path of the cuvette (typically 1 cm).

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of radical intermediates in laccase-mediator systems. A multifrequency EPR, ENDOR and DFT/PCM investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Syringaldazine as a Chromogenic Substrate for Laccase and Peroxidase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) has emerged as a valuable and specific chromogenic substrate for the spectrophotometric determination of laccase and peroxidase activity. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in enzymatic assays. Detailed methodologies, quantitative data, and visual representations of the reaction pathways and experimental workflows are presented to facilitate the accurate and reproducible measurement of laccase and peroxidase activity in various research and development settings.

Introduction

Laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) and peroxidases (donor:hydrogen peroxide oxidoreductase; EC 1.11.1.7) are two important classes of oxidoreductase enzymes with broad substrate specificities and significant industrial and biotechnological applications. Accurate quantification of their enzymatic activity is crucial for enzyme characterization, process optimization, and inhibitor screening. This compound serves as a reliable substrate for this purpose. In the presence of laccase and molecular oxygen, or peroxidase and hydrogen peroxide, this compound is oxidized to the colored product, tetramethoxy-azo-bis-methylene quinone, which exhibits a distinct absorbance maximum at 525-530 nm. The rate of formation of this product is directly proportional to the enzyme activity.

Reaction Mechanisms

Laccase-Catalyzed Oxidation of this compound

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic substrates, coupled with the four-electron reduction of molecular oxygen to water. The oxidation of this compound by laccase proceeds through the removal of electrons from the phenolic hydroxyl groups, leading to the formation of a phenoxy radical. This radical intermediate is unstable and undergoes further non-enzymatic reactions to form the stable, colored product, tetramethoxy-azo-bis-methylene quinone.[1]

References

The Discovery and Enduring Utility of Syringaldazine in Enzymology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaldazine, a chromogenic substrate, has become an indispensable tool in the field of enzymology, particularly for the characterization of oxidoreductases such as laccases and peroxidases. This technical guide provides an in-depth exploration of the discovery, history, and applications of this compound. It offers a comprehensive overview of its chemical properties, synthesis, and the enzymatic reactions it undergoes. Detailed experimental protocols for laccase and peroxidase assays are provided, complete with quantitative data, troubleshooting advice, and a discussion of potential interferences. This guide is intended to be a valuable resource for researchers and professionals in biochemistry, biotechnology, and drug development who utilize enzymatic assays in their work.

Introduction: The Need for a Reliable Oxidase Substrate

The study of lignin-degrading enzymes, crucial for understanding biomass conversion and for various industrial applications, has historically relied on chromogenic substrates for the simple and rapid quantification of enzyme activity. Early methods utilized substrates like guaiacol, which, while effective, suffered from a lack of specificity. For instance, the blue color developed in the guaiac test could be a result of laccase, tyrosinase, or even peroxidase activity in the presence of endogenous hydroperoxides[1]. This ambiguity highlighted the need for a more specific and reliable substrate to differentiate between these enzyme activities.

The Emergence of this compound: A Historical Perspective

This compound (4-hydroxy-3,5-dimethoxybenzaldehyde azine) was first synthesized by Bauer and Rupe in 1971[2]. Initially, it was utilized as a chromophoric reagent for determining free chlorine in water samples[3]. Its pivotal role in enzymology began in the early 1970s when Harkin and Obst recognized its potential as a specific substrate for laccase[1][4]. They demonstrated that in the presence of air, a pale yellow solution of this compound in ethanol turns an intense purple upon reaction with fungal laccase, a color change not induced by tyrosinase[1]. This specificity offered a significant advantage over the less selective guaiac tincture. Furthermore, they established that in the absence of laccase, this compound could be used to detect peroxidase activity when hydrogen peroxide is supplied[1][2]. These findings established this compound as a versatile and valuable tool for the specific detection and quantification of laccase and peroxidase activities in various biological samples.

Chemical Properties and Synthesis

This compound is a symmetrical azine derivative of syringaldehyde. It is a crystalline solid with a melting point of 209-210 °C[5]. It is sparingly soluble in water but can be dissolved in organic solvents such as ethanol, methanol, and dimethylformamide (DMF)[5][6].

The synthesis of this compound, as originally described by Bauer and Rupe (1971), involves the condensation of syringaldehyde with hydrazine hydrate.

Enzymatic Reactions and Mechanism

Laccase-Catalyzed Oxidation

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic compounds, with the concomitant reduction of molecular oxygen to water[3]. When this compound is used as a substrate, laccase catalyzes its oxidation to the corresponding quinone methide, which is a vibrant purple-colored product. The intensity of this color, measured spectrophotometrically at 525-530 nm, is directly proportional to the laccase activity[2][3]. The molar extinction coefficient (ε) of the oxidized this compound product is widely accepted to be 65,000 M⁻¹ cm⁻¹[3][7].

Peroxidase-Catalyzed Oxidation

Peroxidases (donor:hydrogen peroxide oxidoreductase, EC 1.11.1.7) also catalyze the oxidation of this compound, but they require the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. In the absence of laccase activity, the addition of H₂O₂ to a reaction mixture containing this compound and a peroxidase will result in the formation of the same purple-colored product, allowing for the specific measurement of peroxidase activity.

Quantitative Data Summary

The following tables summarize the kinetic parameters for various laccases and peroxidases using this compound as a substrate. It is important to note that optimal conditions and kinetic values can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of Various Laccases with this compound

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | K_m (µM) | V_max (µmol/min/mg) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |

| Marasmius quercophilus | 4.5 | 75 | 7.1 | Not Reported | 65,000 at 525 nm | [3] |

| Trametes hirsuta | 5.5 - 7.5 | 35 | Not Reported | Not Reported | Not Reported | [8] |

| Didymocrea sp. | 8.0 | Not Reported | Not Reported | Not Reported | Not Reported | [9][10] |

| Trichaptum abietinum | 5.5 | Not Reported | Not Reported | Not Reported | Not Reported | [9][10] |

| Recombinant M. thermophila | 7.5 | 30 | 22 | Not Reported | Not Reported | [11] |

| Klebsiella pneumoniae | 5.0 | 50-60 | 3.97 (mM) | 148.8 (U/ml) | Not Reported | [11] |

Table 2: Kinetic Parameters of Various Peroxidases with Different Substrates

| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | K_m (mM) | V_max (U/min or µmol/min) | Reference |

| Garlic (Allium sativum) | o-dianisidine | 5.0 | 50 | 25 | 0.75 | [12] |

| Garlic (Allium sativum) | H₂O₂ | 5.0 | 50 | 0.026 | 0.8 | [12] |

| Cabbage (Brassica oleracea) | 4-aminoantipyrine-phenol | 8.0 | 50 | 7.14 | 0.1 (mole/min) | [13] |

| Horseradish | TMB | 7.0 | Not Reported | Not Reported | Not Reported | [5] |

| Coprinus cinereus | Phenothiazines | 7.0 | Not Reported | Not Reported | Not Reported | [4] |

Detailed Experimental Protocols

Laccase Activity Assay

This protocol is a generalized procedure and may require optimization for specific enzymes.

Reagents:

-

Buffer: 100 mM Potassium Phosphate buffer, pH 6.5 at 30 °C. The optimal pH should be determined for each specific laccase.

-

This compound Stock Solution: 0.216 mM this compound in absolute methanol. Prepare fresh and protect from light. The solubility of this compound can be increased by gentle warming or sonication[6]. A 0.56 mM stock solution in 96% ethanol can also be prepared and stored in a dark bottle in the refrigerator; this stock is then diluted with water to a working solution of 0.22 mM which is stable for up to two hours at room temperature[14].

-

Enzyme Solution: Prepare a solution of the laccase in cold deionized water to achieve a final concentration that gives a linear rate of absorbance change over time.

Procedure:

-

Set up a spectrophotometer to measure absorbance at 530 nm and equilibrate the cuvette holder to the desired temperature (e.g., 30 °C).

-

In a 3 mL cuvette, add the following in order:

-

2.20 mL of 100 mM Potassium Phosphate buffer (pH 6.5)

-

0.50 mL of deionized water

-

0.10 mL of the Laccase Enzyme Solution

-

-

Mix by inversion and incubate for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 0.20 mL of the 0.216 mM this compound solution.

-

Immediately start monitoring the increase in absorbance at 530 nm for approximately 5-10 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

-

Prepare a blank reaction containing all components except the enzyme solution (replace with deionized water) to correct for any non-enzymatic oxidation of this compound.

Calculation of Enzyme Activity:

One unit (U) of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute. The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₅₃₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔA₅₃₀/min is the initial linear rate of absorbance change at 530 nm.

-

Total Volume is the final volume of the reaction mixture in the cuvette (e.g., 3.0 mL).

-

ε is the molar extinction coefficient of oxidized this compound (65,000 M⁻¹ cm⁻¹).

-

Path Length is the path length of the cuvette (typically 1 cm).

-

Enzyme Volume is the volume of the enzyme solution added to the assay (e.g., 0.1 mL).

Peroxidase Activity Assay

This protocol is similar to the laccase assay, with the crucial addition of hydrogen peroxide.

Additional Reagent:

-

Hydrogen Peroxide (H₂O₂) Solution: A 10 mM stock solution in deionized water. The optimal concentration should be determined experimentally.

Procedure:

-

Follow steps 1-3 of the laccase assay protocol.

-

Add a specific volume of the H₂O₂ solution to the cuvette.

-

Initiate the reaction by adding the this compound solution.

-

Monitor the increase in absorbance at 530 nm as described for the laccase assay.

-

A blank reaction without the enzyme should be performed to account for any non-enzymatic reaction between this compound and H₂O₂.

Calculation of Enzyme Activity:

The calculation is the same as for the laccase assay.

Potential Interferences and Troubleshooting

Interferences:

-

Tyrosinase: As previously mentioned, this compound is not a substrate for tyrosinase, which is a major advantage over other chromogenic substrates like guaiacol[1].

-

Other Oxidizing or Reducing Agents: The presence of other strong oxidizing or reducing agents in the sample could potentially interfere with the assay by either directly reacting with this compound or its oxidized product.

-

Turbidity: Particulate matter in the enzyme sample can cause light scattering and interfere with absorbance readings. Centrifugation or filtration of the sample may be necessary.

-

Solvent Effects: The presence of high concentrations of organic solvents in the enzyme sample can affect enzyme activity and the stability of the colored product.

Troubleshooting:

-

No or Low Activity:

-

Check the pH and temperature of the assay and ensure they are optimal for the enzyme.

-

Verify the activity of the enzyme using a known active control.

-

Ensure the this compound solution is freshly prepared and has not degraded.

-

For peroxidases, ensure that H₂O₂ has been added.

-

-

Rapid Fading of the Purple Color:

-

The oxidized this compound product can be unstable under certain conditions, such as high temperatures or extreme pH[12]. Consider performing the assay at a lower temperature or adjusting the pH.

-

High enzyme concentrations can lead to a very rapid initial reaction and subsequent substrate depletion or product inhibition, which may appear as fading. Diluting the enzyme sample may resolve this.

-

The presence of reducing agents in the sample can decolorize the oxidized product.

-

-

Precipitation in the Cuvette:

-

This compound has limited solubility in aqueous solutions. Ensure the concentration of the organic solvent (e.g., methanol or ethanol) in the final reaction mixture is sufficient to keep it dissolved.

-

High concentrations of the oxidized product can sometimes precipitate.

-

Conclusion

This compound has proven to be a robust and specific substrate for the assay of laccase and peroxidase activities. Its discovery marked a significant advancement in the study of lignin-degrading enzymes, providing researchers with a reliable tool to differentiate between various oxidoreductases. This technical guide has provided a comprehensive overview of the history, chemistry, and practical application of this compound in enzymology. By following the detailed protocols and considering the potential challenges, researchers can effectively utilize this valuable chromogenic substrate to obtain accurate and reproducible measurements of enzyme activity, furthering our understanding of these important biocatalysts and their diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and thermodynamics of peroxidase- and laccase-catalyzed oxidation of N-substituted phenothiazines and phenoxazines [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laccase Production from a Temperature and pH Tolerant Fungal Strain of Trametes hirsuta (MTCC 11397) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Biobleaching of Industrial Important Dyes with Peroxidase Partially Purified from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imedpub.com [imedpub.com]

- 14. scispace.com [scispace.com]

Syringaldazine: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldazine (4-Hydroxy-3,5-dimethoxybenzaldehyde azine) is a crystalline powder widely used in biochemical assays as a chromogenic substrate for laccase and peroxidase enzymes.[1] Its utility in the laboratory necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risk to personnel. This guide provides an in-depth overview of the available safety data, handling precautions, and relevant experimental methodologies.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[2][3] It is also a flammable solid.[1][3]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[2][3] |

| Flammable solids | 2 | H228: Flammable solid.[3] |

Data sourced from multiple Safety Data Sheets.

Toxicological Data

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, strict adherence to the following exposure control measures is mandatory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] The use of a chemical fume hood is recommended to minimize inhalation of dust particles.[4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[4] |

| Respiratory Protection | For operations generating dust, a NIOSH-approved N95 dust mask or higher is recommended.[6] |

Always inspect PPE for integrity before use.

Handling and Storage

Safe Handling Practices

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1]

-

Keep containers securely sealed when not in use.[1]

-

Avoid the formation of dust and aerosols.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Recommended storage temperature is between 2-8°C.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2] |

Experimental Protocols for Safety Assessment

While specific toxicity studies for this compound are not widely published, the following are summaries of standard OECD test guidelines for assessing skin and eye irritation, which are the primary hazards of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue units are pre-incubated to ensure tissue viability.

-

Chemical Exposure: The test chemical is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes).

-

Post-Exposure: The chemical is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) in a fresh medium.

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.

-

Data Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Acute Eye Irritation/Corrosion (OECD TG 405)

This in vivo test is the traditional method for assessing eye irritation, although in vitro alternatives are now preferred.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are typically used for this test.

-

Chemical Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored according to a standardized system.

-

Data Interpretation: The scores for each observation point are used to calculate an overall irritation score. Based on this score, the substance is classified according to its irritation potential.

This compound in Biochemical Assays: Reaction Pathways

This compound is a valuable tool for detecting the activity of laccase and peroxidase enzymes. The enzymatic reaction results in a colored product that can be quantified spectrophotometrically.

Laccase-Mediated Oxidation of this compound

Laccase catalyzes the oxidation of this compound in the presence of molecular oxygen to form the oxidized this compound product, tetramethoxy-azobismethylene quinone, which is a colored compound.

Caption: Laccase-catalyzed oxidation of this compound.

Peroxidase-Mediated Oxidation of this compound

Peroxidase catalyzes the oxidation of this compound in the presence of hydrogen peroxide.

Caption: Peroxidase-catalyzed oxidation of this compound.

Spill and Disposal Procedures

Spill Cleanup

-

Minor Spills:

-

Major Spills:

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2]

Conclusion

This compound is a valuable laboratory reagent, but it is essential to handle it with care due to its hazardous properties. By adhering to the safety guidelines outlined in this document, researchers can minimize the risks associated with its use. A thorough understanding of its hazards, proper handling and storage, and emergency procedures is paramount for maintaining a safe laboratory environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]

Syringaldazine: A Technical Guide to Commercial Sources, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of syringaldazine, a chromogenic substrate widely used in biochemical assays. It details its commercial availability, typical purity levels, methods for purity assessment, and key experimental protocols for its use in research, with a primary focus on its application in enzyme activity assays.

Commercial Sources and Purity of this compound

This compound (4-hydroxy-3,5-dimethoxybenzaldehyde azine) is readily available from several major chemical suppliers that cater to the research and pharmaceutical industries. It is typically supplied as a yellow to off-white crystalline powder. The purity of commercially available this compound is generally high, as it is crucial for the accuracy and reproducibility of the enzymatic assays in which it is a key reagent.

Data Presentation: Commercial this compound Products for Research

| Supplier | Product Name/Number (Example) | Stated Purity | Analytical Method(s) | Form | Storage Temperature |

| Sigma-Aldrich (Merck) | This compound, indicator for laccase and peroxidase activity (S7896) | ≥98% | TLC | Powder or crystals | 2-8°C |

| Santa Cruz Biotechnology | This compound (CAS 14414-32-5) | ≥99% | Not Specified | Powder | 2-8°C |

| Thermo Scientific (Acros Organics) | This compound 99+% | 99+% | Not Specified | Powder | 2-8°C |

| Chem-Impex International | This compound | ≥99% | HPLC | Off-white to yellow powder | 0-8°C |

| AdipoGen Life Sciences | This compound | Not specified; structure confirmed | ¹H-NMR | Yellow to green powder or crystals | 4°C |

Note: The information in this table is based on publicly available data from supplier websites and may vary by lot and product grade. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise specifications.

Purity Assessment

The purity of this compound is a critical parameter for quantitative enzymatic assays. The most common methods for purity assessment cited by suppliers are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

While specific, proprietary HPLC methods are generally not disclosed on public-facing documents, a typical purity analysis for a compound like this compound would involve a reverse-phase HPLC method. This would likely utilize a C18 column with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile or methanol, with UV detection at a wavelength where this compound exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

A Certificate of Analysis (CoA) for a specific lot of this compound will provide the measured purity and a summary of the analytical method used. Researchers requiring detailed analytical parameters for method validation or replication may need to contact the supplier's technical service department.

Applications in Research

The primary application of this compound in research is as a chromogenic substrate for oxidoreductases, particularly laccases and peroxidases.

Laccase and Peroxidase Activity Assays

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. Peroxidases (EC 1.11.1.x) are a broader class of enzymes that catalyze oxidation-reduction reactions, often using hydrogen peroxide as an electron acceptor.

In the presence of these enzymes, this compound is oxidized to the brightly colored product, tetramethoxy-azo-bis(methylene quinone), which has a strong absorbance maximum around 530 nm. The rate of formation of this product, measured as the increase in absorbance over time, is directly proportional to the enzyme activity.

Signaling Pathway: Laccase-Mediated Oxidation of this compound

Caption: Enzymatic oxidation of this compound by laccase.

Other Research Applications

While less common, this compound has also been utilized in other research contexts:

-

Antioxidant Activity Assays: The stable radical cation of oxidized this compound can be used to measure the antioxidant capacity of various compounds, analogous to the DPPH assay.

-

Plant Pathology: As laccases are involved in the degradation of lignin by wood-rotting fungi, this compound can be used as a reagent to detect and study these fungal enzymes in the context of plant disease and decomposition.

Experimental Protocols

The following is a detailed protocol for a typical laccase activity assay using this compound, based on methods published by suppliers like Sigma-Aldrich and in the scientific literature.

Reagents and Equipment

-

This compound (≥98% purity)

-

Absolute methanol or ethanol for dissolving this compound

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.5)

-

Laccase enzyme solution (of unknown activity)

-

UV/Vis spectrophotometer capable of measuring at 530 nm

-

Thermostatted cuvette holder

-

Pipettes and cuvettes

Preparation of Solutions

-

Potassium Phosphate Buffer (100 mM, pH 6.5 at 30°C): Prepare a solution of monobasic potassium phosphate in deionized water. Adjust the pH to 6.5 at 30°C using 1 M potassium hydroxide.

-

This compound Stock Solution (e.g., 0.216 mM): Due to its low solubility in aqueous solutions, this compound should be dissolved in absolute methanol or ethanol. For example, to prepare a 0.216 mM solution, dissolve approximately 0.78 mg of this compound in 10 mL of absolute methanol. This solution should be prepared fresh and protected from light. Sonication may aid in dissolution.

-

Laccase Enzyme Solution: Prepare a dilution of the laccase-containing sample in cold deionized water or buffer immediately before use. The optimal dilution will depend on the expected enzyme activity and should be determined empirically to ensure the reaction rate is within the linear range of the assay.

Assay Procedure

The following workflow outlines the steps for performing the laccase activity assay.

Experimental Workflow: Laccase Activity Assay

Caption: A typical workflow for determining laccase activity using a this compound-based assay.

-

Set up the Spectrophotometer: Set the wavelength to 530 nm and the temperature to 30°C.

-

Prepare the Reaction Mixture: In a cuvette, prepare a "Test" and a "Blank" reaction. A typical 3 mL reaction mixture might consist of:

-

Test: 2.20 mL of Potassium Phosphate Buffer, 0.30 mL of this compound Solution.

-

Blank: 2.20 mL of Potassium Phosphate Buffer, 0.30 mL of this compound Solution, 0.50 mL of deionized water (in place of the enzyme).

-

-

Equilibrate: Place the cuvettes in the thermostatted spectrophotometer and allow the temperature to equilibrate to 30°C. Monitor the absorbance at 530 nm until it is stable.

-

Initiate the Reaction: To the "Test" cuvette, add 0.50 mL of the Laccase Enzyme Solution. Mix quickly by inversion.

-

Measure Absorbance: Immediately begin recording the increase in absorbance at 530 nm for a period of 5 to 10 minutes.

Data Analysis and Quality Control

-

Determine the Rate of Reaction: Plot absorbance versus time and determine the maximum linear rate (ΔA₅₃₀/min) for both the "Test" and the "Blank". The rate of the blank reaction should be negligible.

-

Calculate Enzyme Activity: One unit of laccase activity is often defined as the amount of enzyme that produces a ΔA₅₃₀ of 0.001 per minute at a specific pH and temperature in a defined reaction volume. The activity can be calculated using the following formula:

Units/mL of enzyme = (ΔA₅₃₀/min Test - ΔA₅₃₀/min Blank) / (0.001 * V_enzyme)

Where V_enzyme is the volume of the enzyme solution added to the assay (in mL).

-

Quality Control and Troubleshooting:

-

Substrate Solubility: this compound has poor water solubility. Ensure it is fully dissolved in the organic solvent before adding it to the aqueous buffer to avoid precipitation and inaccurate readings.

-

Linear Range: If the change in absorbance is too rapid or plateaus quickly, the enzyme concentration is likely too high. Dilute the enzyme sample and repeat the assay.

-

Color Fading: At very high temperatures or non-optimal pH, the oxidized this compound product can be unstable, leading to a fading of the purple color. If this occurs, optimizing the assay conditions (temperature and pH) for the specific laccase being studied is recommended.

-

Blank Reaction: A high rate of absorbance increase in the blank could indicate auto-oxidation of this compound or the presence of other oxidizing agents. Ensure high-purity reagents and water are used.

-

This guide provides a comprehensive overview for researchers utilizing this compound. For the most accurate and reproducible results, it is imperative to consult the technical documentation provided by the supplier for the specific lot of this compound being used and to optimize assay conditions for the particular enzyme system under investigation.

Methodological & Application

Standard Protocol for Syringaldazine-Based Laccase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them subjects of significant interest in various industrial and biotechnological applications, including bioremediation, pulp and paper bleaching, and the development of biosensors. The enzymatic activity of laccase is commonly determined using chromogenic substrates. Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) is a highly specific and reliable substrate for assaying laccase activity. In the presence of laccase and molecular oxygen, this compound is oxidized to the colored product tetramethoxy-azo-bis(methylene quinone), which exhibits a distinct purple color. The rate of formation of this product, measured spectrophotometrically, is directly proportional to the laccase activity. This document provides a detailed protocol for the standardized this compound-based laccase assay.

Principle of the Assay

Laccase catalyzes the oxidation of this compound, a pale yellow compound, to a vibrant purple quinone product. The reaction can be monitored by measuring the increase in absorbance at 525-530 nm. The rate of this color change is used to determine the enzyme's activity. One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute under specific conditions.[1][2]

Reaction: this compound + O₂ --(Laccase)--> Oxidized this compound (quinone) + 2H₂O

Data Presentation

Table 1: Key Parameters for this compound-Based Laccase Assay

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 525 - 530 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 65,000 M⁻¹cm⁻¹ | [1][4] |

| Optimal pH Range | 4.5 - 8.0 (enzyme dependent) | [1][5] |

| Optimal Temperature Range | 25 - 75 °C (enzyme dependent) | [1] |

| Michaelis-Menten Constant (Km) | 7.1 µM - 22 µM (enzyme dependent) | [1][6][7][8] |

Table 2: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration |

| This compound | 0.56 mM in 96% Ethanol | 0.22 mM |

| Potassium Phosphate Buffer | 100 mM | 73 mM |

| Acetate Buffer | 50 mM - 0.1 M | As required |

| Glycine Buffer | 1.5% | As required |

| TRIS Buffer | 25 mM | As required |

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (0.56 mM):

-

Carefully weigh 10.0 mg of this compound.

-

Transfer to a 50 mL volumetric flask.

-

Add 96% ethanol to the mark and stir until the this compound is completely dissolved. This may take up to 3 hours.[2][4]

-

Store the stock solution in a dark bottle in a refrigerator to maintain stability.[2][4]

2. This compound Working Solution (0.22 mM):

-

In a 10 mL volumetric flask, add 4.0 mL of the 0.56 mM this compound stock solution.

-

Bring the volume to 10 mL with deionized water.

-

This working solution should be prepared fresh and can be kept in a dark bottle at room temperature for up to two hours.[2]

3. Buffer Preparation (Example: 100 mM Potassium Phosphate Buffer, pH 6.5):

-

Prepare a 100 mM solution of potassium phosphate monobasic in deionized water.

-

Adjust the pH to 6.5 at 30°C using 1 M potassium hydroxide (KOH).

-

Note: Avoid using hydrochloric acid (HCl) for pH adjustment as chloride ions can inhibit laccase activity.[2]

4. Enzyme Solution:

-

Immediately before use, prepare a solution of the laccase enzyme in cold deionized water to achieve an activity level within the linear range of the assay. A concentration of 25-50 units/mL is often a good starting point.

Assay Procedure

-

Set up a spectrophotometer to measure absorbance at 530 nm and equilibrate the instrument to 30°C.

-

Prepare the reaction mixture in a cuvette by adding the following in order:

-

2.20 mL of 100 mM Potassium Phosphate Buffer (pH 6.5)

-

0.30 mL of 0.216 mM this compound Working Solution

-

-

Equilibrate the reaction mixture to 30°C for 5 minutes.

-

Initiate the reaction by adding 0.50 mL of the Laccase Enzyme Solution.

-

Immediately mix the solution by inversion and start monitoring the increase in absorbance at 530 nm for approximately 5-10 minutes.

-

Record the absorbance readings at regular intervals (e.g., every 30 seconds).

-

Prepare a blank control by adding 0.50 mL of deionized water instead of the enzyme solution to correct for any non-enzymatic oxidation of this compound.

-

Determine the rate of change in absorbance per minute (ΔA₅₃₀nm/min) from the initial linear portion of the reaction curve for both the test and the blank.

Calculation of Laccase Activity

The laccase activity is calculated using the Beer-Lambert law.

Formula 1: Using Molar Extinction Coefficient

One unit of laccase is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute.

Activity (U/mL) = (ΔA₅₃₀nm/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔA₅₃₀nm/min = Rate of absorbance change per minute (Test - Blank)

-

Total Reaction Volume = 3.0 mL

-

ε (Molar Extinction Coefficient) = 65,000 M⁻¹cm⁻¹

-

Path Length = 1 cm (for a standard cuvette)

-

Enzyme Volume = 0.5 mL

Formula 2: Sigma-Aldrich Unit Definition

One unit will produce a ΔA₅₃₀nm of 0.001 per minute at pH 6.5 at 30°C in a 3 mL reaction volume.

Activity (units/mL) = (ΔA₅₃₀nm/min (Test) - ΔA₅₃₀nm/min (Blank)) / (0.001 * Enzyme Volume (mL))

Mandatory Visualizations

Laccase-Syringaldazine Reaction Mechanism

Caption: Enzymatic oxidation of this compound by laccase.

Experimental Workflow for Laccase Assay

Caption: Step-by-step workflow for the this compound-based laccase assay.

References

- 1. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Automated colorimetric determination of recombinant fungal laccase activity in fermentation sarples using this compound as chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automated colorimetric determination of recombinant fungal laccase activity in fermentation sarples using this compound as chromogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of a Stable Syringaldazine Stock Solution

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a stable stock solution of Syringaldazine, a chromogenic substrate commonly used for detecting laccase and peroxidase activity.[1] Adherence to this protocol will ensure the consistent performance of this compound in enzymatic assays.

Chemical and Physical Properties

This compound, also known as 4-Hydroxy-3,5-dimethoxybenzaldehyde azine, is an off-white to yellow crystalline powder.[2][3] Its stability in solution is critical for obtaining reproducible results in enzyme kinetics and other biochemical assays.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀N₂O₆ | [1][2][4] |

| Molecular Weight | 360.36 g/mol | [1][2][3][5] |

| Purity (Typical) | ≥98% to ≥99% | [1][2][3] |

| Melting Point | 208 - 211 °C | [2][3] |

| Solubility | ||

| Water | Poorly soluble (21.06 mg/L at 25°C) | [6] |

| Ethanol (95-96%) | Soluble; dissolution may require time | [7][8][9] |

| Methanol (absolute) | Soluble | [9][10] |

| Dimethylformamide (DMF) | Soluble (5%) | [3][5] |

| Dimethyl sulfoxide (DMSO) | Highly soluble | [8] |

| Storage (Solid) | 2 - 8 °C | [2][3] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the preparation of a 0.56 mM stock solution in 96% ethanol, a common and stable formulation.

2.1. Materials

-

This compound (CAS 14414-32-5), powder[1]

-

Ethanol (96%, ACS grade or higher)

-

Deionized water

-

Amber glass volumetric flasks (50 mL and 10 mL)

-

Weighing boat

-

Magnetic stirrer and stir bar

-

Analytical balance

2.2. Equipment

-

Fume hood

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

-

Refrigerator (2-8°C) for storage

2.3. Procedure: 0.56 mM Stock Solution Preparation

-

Preparation: To prevent contamination, thoroughly rinse a 50 mL amber volumetric flask with ethanol and allow it to dry completely.[7]

-

Weighing: Accurately weigh 10.0 mg of this compound powder using an analytical balance.[7]

-

Dissolution: Transfer the weighed this compound into the 50 mL amber volumetric flask. Add approximately 40 mL of 96% ethanol.

-

Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer. Complete dissolution may take up to 3 hours at room temperature.[7][9] Sonication or gentle warming can be used to expedite this process.[8]

-

Final Volume: Once the this compound is fully dissolved, bring the solution to the 50 mL mark with 96% ethanol.

-

Storage: Cap the flask tightly and store it in a refrigerator (2-8°C) in the dark. This solution is stable for an extended period when stored correctly.[7][8]

2.4. Procedure: Preparation of a 0.22 mM Working Solution

For many assays, a freshly diluted working solution is required.

-

Dilution: Transfer 4.0 mL of the 0.56 mM this compound stock solution into a 10 mL volumetric flask.[7]

-

Final Volume: Add deionized water to bring the volume to the 10 mL mark.

-

Stability: This working solution should be used promptly, as it is stable for up to two hours at room temperature when kept in a dark bottle.[7][9]

2.5. Alternative Solvents

-

Methanol: this compound can be dissolved in absolute methanol to prepare a 0.216 mM solution.[10]

-

DMSO: While this compound is highly soluble in DMSO, this solvent may cause precipitation when the solution is subsequently diluted in certain aqueous buffers (e.g., phosphate buffer).[8] Therefore, its use should be carefully validated for specific assay conditions.

Workflow Visualization

The following diagram illustrates the key steps for preparing both the stock and working solutions of this compound.

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 98%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C18H20N2O6 | CID 84422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound indicatorforlaccaseandperoxidaseactivity 14414-32-5 [sigmaaldrich.com]

- 6. solubility - is this compound soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]

Application Notes and Protocols for Spectrophotometric Measurement of Laccase Activity Using Syringaldazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[1][2] This broad substrate specificity makes them highly valuable in various biotechnological applications, including bioremediation, pulp and paper bleaching, textile dye decolorization, and the development of biosensors. Accurate and reliable measurement of laccase activity is crucial for optimizing these processes and for screening new laccase variants with improved catalytic properties.

This document provides a detailed protocol for the spectrophotometric measurement of laccase activity using syringaldazine as a chromogenic substrate. The assay is based on the laccase-catalyzed oxidation of this compound to form a colored product, tetramethoxy-azo-bis(methylene quinone), which can be quantified by measuring the increase in absorbance at 525-530 nm.[2][3]

Principle of the Assay

Laccase catalyzes the oxidation of this compound, resulting in the formation of a quinone-imine dimer. This product exhibits a strong absorbance at 525-530 nm, and the rate of its formation is directly proportional to the laccase activity in the sample. The molar extinction coefficient of the oxidized this compound product is 65,000 M⁻¹ cm⁻¹.[2][4]

The enzymatic reaction is as follows:

This compound + O₂ --(Laccase)--> Oxidized this compound + 2H₂O[5]

Experimental Protocols

Materials and Reagents

-

This compound (e.g., Sigma-Aldrich, Product Number S7896)

-

Potassium Phosphate Monobasic, Anhydrous (e.g., Sigma-Aldrich, Product Number P-5379)

-

Potassium Hydroxide (KOH) or other suitable base for pH adjustment

-

Methanol (absolute)

-

Deionized water

-

Spectrophotometer capable of measuring absorbance at 530 nm

-

Cuvettes (1 cm path length)

-

Pipettes and tips

-

pH meter

-

Laccase enzyme solution (sample)

Reagent Preparation

-

100 mM Potassium Phosphate Buffer (pH 6.5 at 30°C):

-

Dissolve an appropriate amount of Potassium Phosphate, Monobasic in deionized water to make a 100 mM solution.

-

Adjust the pH to 6.5 at 30°C using 1 M KOH.[5]

-

Note: Different laccases may have different optimal pH values. It is recommended to test a range of pH values to determine the optimal condition for your specific enzyme. For example, some fungal laccases exhibit optimal activity at acidic pH, such as pH 4.5.[2]

-

-

0.216 mM this compound Solution (Working Solution):

-

Prepare a stock solution of this compound by dissolving it in absolute methanol. For example, a 3 mM stock solution can be prepared.[6]

-

Immediately before use, dilute the stock solution with the appropriate buffer to obtain the final working concentration. For the protocol described by Sigma-Aldrich, a 0.216 mM solution is prepared in absolute methanol.[5] It is crucial to protect the this compound solution from light.

-

-

Laccase Enzyme Solution:

-

Prepare a solution of the laccase enzyme in cold deionized water immediately before use.[5]

-

The concentration should be adjusted to ensure that the change in absorbance over time falls within the linear range of the assay. A preliminary experiment may be necessary to determine the optimal enzyme concentration.

-

Assay Procedure

-

Set the spectrophotometer to 30°C and the wavelength to 530 nm.

-

Prepare the reaction mixture in a 1 cm cuvette as follows:

-